3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1094432-91-3
VCID: VC2809290
InChI: InChI=1S/C15H15NO3/c1-10-8-11-4-2-3-5-13(11)16(10)9-12-6-7-19-14(12)15(17)18/h2-7,10H,8-9H2,1H3,(H,17,18)
SMILES: CC1CC2=CC=CC=C2N1CC3=C(OC=C3)C(=O)O
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid

CAS No.: 1094432-91-3

Cat. No.: VC2809290

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid - 1094432-91-3

Specification

CAS No. 1094432-91-3
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name 3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C15H15NO3/c1-10-8-11-4-2-3-5-13(11)16(10)9-12-6-7-19-14(12)15(17)18/h2-7,10H,8-9H2,1H3,(H,17,18)
Standard InChI Key AZHASWNNAOOMSJ-UHFFFAOYSA-N
SMILES CC1CC2=CC=CC=C2N1CC3=C(OC=C3)C(=O)O
Canonical SMILES CC1CC2=CC=CC=C2N1CC3=C(OC=C3)C(=O)O

Introduction

Chemical Properties and Structure

Structural Features and Conformation

The molecular architecture of 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid presents several interesting structural features that influence its three-dimensional conformation and subsequent biological interactions. The compound can be conceptualized as consisting of three main structural components: the indoline scaffold with a methyl substituent at the 2-position, the furan ring bearing a carboxylic acid functionality at the 2-position, and the methylene bridge that connects these two heterocyclic systems. This arrangement creates a molecule with multiple rotational degrees of freedom, potentially allowing it to adopt various conformations in solution.

The spatial arrangement between the indoline and furan moieties likely plays a crucial role in determining the compound's ability to interact with biological macromolecules such as proteins and receptors. The methyl group at the 2-position of the indoline introduces a stereocenter, potentially leading to the existence of stereoisomers with distinct biological properties. Additionally, the carboxylic acid group can potentially engage in hydrogen bonding interactions, further influencing the compound's behavior in biological environments. These structural characteristics collectively contribute to the compound's physical properties, chemical reactivity, and biological activity profile.

Synthesis Methods and Chemical Reactions

Reactive Properties

The reactive properties of 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid are largely dictated by the functional groups present in its structure. The carboxylic acid moiety represents a primary site of reactivity, capable of undergoing typical carboxylic acid transformations such as esterification, amide formation, and reduction to alcohols. These reactions provide avenues for the preparation of structural analogs with potentially enhanced properties for specific applications. The furan ring, being electron-rich, is susceptible to electrophilic aromatic substitution reactions, though these would likely occur preferentially at the 5-position due to the directing effects of the substituents already present.

The indoline component offers additional opportunities for chemical modification, particularly through functionalization of the aromatic ring. Electrophilic aromatic substitution reactions such as halogenation, nitration, or acylation could provide access to derivatives with altered electronic properties and potential biological activities. Additionally, the methyl group at the 2-position could potentially be exploited for further transformations, such as oxidation to introduce additional functional groups. These diverse reactive properties make 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid a versatile starting point for the generation of chemical libraries with structural diversity.

Biological Activities and Applications

Research Applications and Chemical Biology

Comparative Analysis with Similar Compounds

Structural Analogs and Derivatives

Other related compounds include various indole-2-carboxylic acid derivatives, such as 3-methyl-1H-indole-2-carboxylic acid, which lacks the furan component but maintains the indole core with carboxylic acid functionality . The table below summarizes key differences between 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid and its structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPotential Biological Significance
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acidC15H15NO3257.28Methyl group at indoline 2-position, Furan-2-carboxylic acid connected via methylene bridgePotential enzyme inhibitor, Reference standard for drug impurities
3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acidC14H11NO4~257.24Oxo group at indoline 2-position, Furan-2-carboxylic acid connected via methylene bridgeStudied for potential therapeutic applications, particularly in cancer treatment and neuroprotection
3-methyl-1H-indole-2-carboxylic acidC10H9NO2~175.18Indole core with carboxylic acid at 2-position and methyl at 3-positionComponent in pharmaceutical research, Potential building block for drug development

Structure-Activity Relationships

The difference between a methyl substituent versus an oxo group at the 2-position of the indoline significantly impacts the compound's electronic properties and hydrogen bonding capabilities. While the methyl group contributes primarily through steric effects and weak hydrophobic interactions, the oxo group can serve as a hydrogen bond acceptor and introduces a significant dipole moment. These differences would likely translate to distinct biological activity profiles, with each structural variant potentially exhibiting selectivity for different biological targets or signaling pathways. Understanding these structure-activity relationships is crucial for rational design of new compounds with enhanced properties for specific applications.

Research Significance and Future Perspectives

Current Research Status

Research DirectionKey ObjectivesPotential Impact
Physical and Chemical CharacterizationDetermine solubility profiles, stability, and spectroscopic propertiesSupport formulation development and analytical methods
Biological Activity ScreeningEvaluate effects on enzymes, receptors, and cellular processesIdentify potential therapeutic applications
Structure-Activity Relationship StudiesSynthesize and test structural analogsOptimize biological activities for specific applications
Computational StudiesModel interactions with protein targetsGuide rational design of improved analogs
Synthetic Methodology DevelopmentDevelop efficient and scalable synthetic routesEnhance availability for research and applications

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